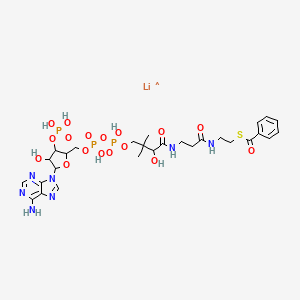

Benzoyl coenzyme A lithium salt

説明

Overview of Coenzyme A Thioesters in Metabolic Regulation

Coenzyme A (CoA) plays a fundamental role in numerous metabolic pathways through the formation of thioester bonds. galaxy.ai These thioesters are crucial because they 'activate' carboxylic acids, including fatty acids, for biochemical reactions that would otherwise be challenging at physiological pH. galaxy.aiutah.edu The activation process involves linking the acyl group to the sulfhydryl (-SH) group of Coenzyme A, creating a high-energy thioester bond. utah.edu This high energy is attributed to the fact that thioesters are less stabilized by resonance than oxygen esters, making the acyl group more susceptible to nucleophilic attack or enolization. galaxy.aiutah.edu

Acyl-CoA thioesterases are a family of enzymes that regulate the levels of these activated molecules by hydrolyzing them back to a free fatty acid and CoA. nih.govnih.gov This control mechanism is vital for managing the rates of metabolic processes like fatty acid oxidation in mitochondria and peroxisomes and for directing the trafficking of fatty acids within the cell. nih.gov Therefore, CoA thioesters are not just intermediates but are central to the regulation of energy homeostasis and lipid metabolism. nih.govnih.gov

Significance of Benzoyl Coenzyme A as a Metabolic Intermediate

Benzoyl coenzyme A is a central intermediate in the metabolism of a wide array of aromatic compounds, especially under anaerobic conditions. oup.comnih.gov Many aromatic substrates, including benzoate (B1203000), phenylalanine, toluene (B28343), and various phenols, are channeled into a common degradation route known as the benzoyl-CoA pathway. oup.comnih.govwikipedia.org In this pathway, the initial step is the activation of the aromatic acid, such as benzoate, into its CoA thioester, benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase. nih.govfrontiersin.org

Once formed, benzoyl-CoA serves as the substrate for a key enzyme, benzoyl-CoA reductase, which catalyzes the challenging dearomatization of the benzene (B151609) ring. wikipedia.orgnih.gov This ATP-dependent reduction is a critical step, breaking the aromaticity and yielding a cyclic dienoyl-CoA product, which can then be further metabolized through a series of reactions similar to beta-oxidation. oup.comresearchgate.net The entire pathway ultimately breaks down the aromatic ring structure into common metabolic products like acetyl-CoA. oup.comresearchgate.net Benzoyl-CoA is also a substrate for other enzymes, such as benzophenone (B1666685) synthase in plants, which is involved in the biosynthesis of xanthonoids. wikipedia.org Its role extends to aerobic degradation pathways in some bacteria as well. nih.govasm.org

Table 1: Key Enzymes Acting on Benzoyl Coenzyme A This interactive table summarizes enzymes that utilize Benzoyl-CoA as a substrate.

| Enzyme | EC Number | Function | Pathway |

|---|---|---|---|

| Benzoyl-CoA reductase | 1.3.7.8 | Catalyzes the dearomatization of the benzoyl-CoA ring. wikipedia.orgnih.gov | Anaerobic Aromatic Degradation |

| Benzophenone synthase | 2.3.1.154 | Condenses benzoyl-CoA with malonyl-CoA to form 2,4,6-trihydroxybenzophenone. wikipedia.org | Xanthonoid Biosynthesis |

| Glycine N-benzoyltransferase | 2.3.1.13 | Transfers the benzoyl group from benzoyl-CoA to glycine. wikipedia.org | Hippuric Acid Biosynthesis |

| Ornithine N-benzoyltransferase | 2.3.1.144 | Transfers the benzoyl group from benzoyl-CoA to ornithine. wikipedia.org | Ornithine Derivative Synthesis |

| Benzoyl-CoA 3-monooxygenase | 1.14.13.58 | Hydroxylates benzoyl-CoA. wikipedia.org | Aromatic Compound Metabolism |

| Biphenyl (B1667301) Synthase | - | Involved in the synthesis of biphenyl phytoalexins. wikipedia.orgcoenzalabs.com | Phytoalexin Biosynthesis |

| Benzoate-CoA ligase | 6.2.1.25 | Activates benzoate to benzoyl-CoA. wikipedia.orgnih.gov | Aromatic Acid Activation |

Specific Considerations for Benzoyl Coenzyme A Lithium Salt in Research

In biochemical and pharmaceutical research, benzoyl coenzyme A is often used in its lithium salt form. chemimpex.com This specific salt preparation offers practical advantages for laboratory use, primarily by enhancing the compound's solubility and stability. chemimpex.com The lyophilized powder form is readily soluble in water, which is essential for creating aqueous buffers used in biochemical assays. coenzalabs.com

Researchers rely on this compound as a substrate to study the kinetics and mechanisms of various enzymes. chemimpex.comsigmaaldrich.com For example, it is used to characterize alcohol acyltransferases and to investigate the pathways of benzoate metabolism. sigmaaldrich.com Its role as a starter substrate is also critical in studies focused on the biosynthesis of polyketide derivatives, such as phytoalexins. coenzalabs.comsigmaaldrich.com The reliability and defined purity of the lithium salt make it an indispensable tool for obtaining precise and reproducible results in studies of metabolic regulation and enzyme function. chemimpex.com

Table 2: Properties of this compound This interactive table provides technical details for this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 102185-37-5 | coenzalabs.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₂₈H₃₇N₇O₁₇P₃S · xLi | coenzalabs.com |

| Molecular Weight | 871.64 g/mol (free acid basis) | coenzalabs.comsigmaaldrich.com |

| Appearance | White to slight yellow lyophilized powder | coenzalabs.com |

| Solubility | Soluble in water | coenzalabs.com |

| Storage | -20°C | coenzalabs.comsigmaaldrich.com |

特性

InChI |

InChI=1S/C28H40N7O17P3S.Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTZMXZFJIIHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40LiN7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways Involving Benzoyl Coenzyme a

Aerobic Benzoate (B1203000) Metabolism: The Coenzyme A-Dependent Epoxide Pathway

In contrast to classic aerobic pathways that use oxygenases to hydroxylate and cleave the aromatic ring of benzoate, a distinct strategy employed by some bacteria, such as Azoarcus evansii and Comamonas testosteroni, involves the activation of benzoate to its coenzyme A derivative. nih.govresearchgate.netnih.gov This CoA-dependent epoxide pathway requires the formation of benzoyl-CoA, followed by an oxygenase reaction and a non-oxygenolytic ring cleavage. researchgate.netnih.gov This metabolic route is estimated to be present in 4-5% of all bacteria with sequenced genomes. researchgate.netnih.gov

The initial step in this aerobic pathway is the activation of benzoic acid to benzoyl-CoA. nih.gov This reaction is catalyzed by the enzyme benzoate-CoA ligase (EC 6.2.1.25). frontiersin.orgasm.org The enzyme utilizes ATP to form a thioester bond between the carboxyl group of benzoate and the sulfhydryl group of coenzyme A (CoA). frontiersin.org This activation is crucial as it prepares the stable aromatic ring for subsequent enzymatic attack. nih.gov In some organisms, this activation step is a shared feature for both aerobic and anaerobic benzoate degradation pathways. frontiersin.orgcaymanchem.com

Once formed, benzoyl-CoA is transformed into the non-aromatic compound 2,3-epoxybenzoyl-CoA. researchgate.netnih.gov This critical dearomatization step is carried out by a two-component enzyme system: benzoyl-CoA oxygenase (BoxB) and its associated reductase (BoxA). researchgate.netnih.gov

Benzoyl-CoA Reductase (BoxA): BoxA is a homodimeric iron-sulfur flavoprotein that functions as a reductase. nih.govnih.govebi.ac.uk It contains FAD and two [4Fe-4S] clusters per monomer. nih.govsigmaaldrich.com The function of BoxA is to transfer two electrons from NADPH to the epoxidase component, BoxB. nih.govsigmaaldrich.com

Benzoyl-CoA Oxygenase (BoxB): BoxB is a monomeric diiron protein that acts as the benzoyl-CoA epoxidase. nih.govnih.govebi.ac.uk It catalyzes the transformation of benzoyl-CoA and molecular oxygen, using the electrons supplied by BoxA, to form 2,3-epoxybenzoyl-CoA and water. nih.gov The reaction is highly specific, introducing an epoxide group across the 2 and 3 positions of the benzene (B151609) ring. researchgate.netresearchgate.net

The complete epoxidation of benzoyl-CoA is accomplished by the coordinated action of the BoxA and BoxB proteins, collectively known as the BoxAB enzyme system. sigmaaldrich.comnih.gov BoxA physiologically uses NADPH to reduce the diiron center of BoxB, which then activates molecular oxygen to perform the epoxidation of the benzoyl-CoA substrate. researchgate.netnih.gov The product, 2,3-epoxybenzoyl-CoA, is a key non-aromatic intermediate that is subsequently hydrolyzed by another enzyme, BoxC, leading to ring cleavage without further use of oxygen. nih.govresearchgate.netnih.gov This entire enzymatic apparatus for benzoate oxidation is typically encoded by a cluster of box genes. nih.gov

| Enzyme System Components (Aerobic) | Function | Organism Example |

| Benzoate-CoA Ligase | Activates benzoate to benzoyl-CoA using ATP. | Azoarcus evansii |

| BoxA (Reductase) | Transfers electrons from NADPH to BoxB. | Azoarcus evansii |

| BoxB (Oxygenase/Epoxidase) | Catalyzes the epoxidation of benzoyl-CoA to 2,3-epoxybenzoyl-CoA. | Azoarcus evansii |

Anaerobic Degradation of Aromatic Compounds

Under anoxic conditions, microorganisms must employ different strategies to overcome the stability of the aromatic ring. oup.com In the absence of oxygen, many anaerobic metabolic pathways for diverse aromatic compounds converge on benzoyl-CoA as a central intermediate. nih.govoup.com

Benzoyl-CoA is considered a universal biomarker for the anaerobic degradation of aromatic compounds. nih.gov A wide variety of substances, including lignin (B12514952) monomers, amino acids, and industrial pollutants like toluene (B28343), are funneled through different peripheral pathways to form benzoyl-CoA. frontiersin.orgoup.com Once formed, the benzoyl-CoA is dearomatized through reduction, a reaction catalyzed by benzoyl-CoA reductase. oup.comnih.gov This central pathway is found across diverse microbial groups, including denitrifying, phototrophic, and fermenting bacteria, operating under various respiratory conditions. nih.govoup.com

The conversion of various aromatic precursors into the common intermediate benzoyl-CoA involves distinct enzymatic reactions.

Benzoate: The anaerobic degradation of benzoate begins, similarly to the aerobic pathway, with its activation to benzoyl-CoA by a benzoate-CoA ligase, an ATP-dependent reaction. oup.comoup.com Subsequently, the key enzyme benzoyl-CoA reductase catalyzes the ATP-dependent reduction of the aromatic ring to a cyclic dienoyl-CoA, such as cyclohexa-1,5-diene-1-carbonyl-CoA. wikipedia.orgoup.comoup.com This dearomatized intermediate is then further metabolized through a series of reactions akin to β-oxidation, ultimately leading to ring cleavage. oup.comresearchgate.net

Toluene: The anaerobic breakdown of toluene to benzoyl-CoA can occur via multiple routes. One well-studied pathway, found in the denitrifying bacterium Thauera aromatica, involves an initial, novel reaction where the methyl group of toluene is added to fumarate, forming benzylsuccinate. researchgate.netnih.gov The benzylsuccinate is then activated to its CoA derivative and undergoes a modified β-oxidation pathway to yield benzoyl-CoA and succinyl-CoA. oup.comresearchgate.net An alternative pathway suggests the oxidation of the methyl group via benzyl (B1604629) alcohol and benzaldehyde, which are then converted to benzoic acid and subsequently activated to benzoyl-CoA. oup.comnih.gov

Phenylalanine: In denitrifying bacteria like Thauera aromatica, the anaerobic metabolism of the amino acid L-phenylalanine also proceeds via benzoyl-CoA. nih.gov The degradation pathway involves the conversion of phenylalanine to phenylacetate (B1230308) through intermediates such as phenylpyruvate and phenylacetaldehyde. nih.gov Phenylacetate is then activated to phenylacetyl-CoA, which undergoes α-oxidation to form phenylglyoxylate (B1224774). oup.comnih.gov Finally, phenylglyoxylate is oxidatively decarboxylated to yield benzoyl-CoA. oup.comnih.gov

| Precursor Compound | Key Intermediate(s) | Final Common Intermediate | Organism Example |

| Benzoate | Benzoate | Benzoyl-CoA | Thauera aromatica |

| Toluene | Benzylsuccinate | Benzoyl-CoA | Thauera aromatica |

| Phenylalanine | Phenylpyruvate, Phenylacetate, Phenylglyoxylate | Benzoyl-CoA | Thauera aromatica |

Benzoyl Coenzyme A as a Biomarker for Anaerobic Aromatic Degradation

Benzoyl coenzyme A (benzoyl-CoA) is a pivotal intermediate in the anaerobic metabolism of a wide array of aromatic compounds. nih.gov Its central role makes it a universal biomarker for the anaerobic degradation of these substances. nih.gov Aromatic compounds, including lignin, amino acids, and industrial pollutants, are abundant in the environment. nih.gov While aerobic microorganisms use oxygen to break down these compounds, anaerobic microbes have evolved distinct pathways. nih.gov

Many different anaerobic degradation pathways for various aromatic chemicals converge into the benzoyl-CoA pathway. nih.gov This makes targeting the downstream benzoyl-CoA pathway a viable strategy for assessing the anaerobic degradation of a variety of parent compounds. nih.gov Specifically, the gene bamA, which encodes the ring-opening hydrolase 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, is a particularly useful biomarker. nih.gov Unlike other enzymes in the pathway, bamA is detected under multiple respiratory conditions, such as denitrifying, iron-reducing, sulfate-reducing, and fermenting conditions, and is widely distributed in the environment. nih.gov

The benzoyl-CoA pathway is crucial for the breakdown of compounds like benzene, toluene, ethylbenzene, and xylene (BTEX), as well as phenol, benzoates, and phthalates. nih.gov Benzoate is a common model compound for studying this central degradation pathway in anaerobic organisms. nih.govfrontiersin.org The initial step in the anaerobic degradation of benzoate is its activation to benzoyl-CoA by the enzyme benzoate-CoA ligase. nih.govfrontiersin.org

Cross-Regulation Between Aerobic and Anaerobic Pathways of Benzoate Degradation

In some bacteria, particularly facultative anaerobes, there is a sophisticated cross-regulation between the aerobic and anaerobic pathways for benzoate degradation. nih.govresearchgate.net This allows the organisms to adapt to changing oxygen concentrations in their environment. nih.govresearchgate.net

In the β-proteobacterium Azoarcus sp., the expression of the box genes, which are responsible for an aerobic hybrid pathway for benzoate assimilation, is controlled by the BoxR protein and the inducer molecule, benzoyl-CoA. nih.govresearchgate.net The BoxR protein is a transcriptional repressor that shows significant sequence similarity to the BzdR transcriptional repressor, which controls the bzd genes involved in the anaerobic degradation of benzoate. nih.govresearchgate.net

This regulatory system, termed the BoxR/benzoyl-CoA system, is a widespread strategy for controlling this aerobic hybrid pathway. nih.govresearchgate.net Interestingly, the BoxR and BzdR regulators work together synergistically to control the expression of both the box and bzd genes. nih.govresearchgate.net This cross-regulation between the anaerobic and aerobic pathways for catabolizing aromatic compounds represents a biological strategy to enhance the fitness of cells in environments with fluctuating oxygen levels. nih.govresearchgate.net Under anaerobic conditions, the degradation pathways are repressed when oxygen is present.

| Regulatory Protein | Gene Cluster Controlled | Inducer Molecule | Function | Organism Example |

| BoxR | box genes (aerobic hybrid pathway) | Benzoyl-CoA | Transcriptional repressor | Azoarcus sp. |

| BzdR | bzd genes (anaerobic pathway) | Benzoyl-CoA | Transcriptional repressor | Azoarcus sp. |

Specialized Microbial Pathways

Participation in the Gentisate Pathway in Comamonas testosteroni

In Comamonas testosteroni, benzoyl-CoA plays a regulatory role in the gentisate pathway, even though the gentisate pathway itself is not directly involved in the degradation of benzoate in this organism. nih.govresearchgate.netnih.gov C. testosteroni degrades benzoate through a CoA-dependent epoxide pathway, encoded by the box genes. nih.govresearchgate.netnih.gov However, the presence of benzoate or its metabolic intermediate, benzoyl-CoA, induces the expression of gentisate 1,2-dioxygenase (GenA), a key enzyme in the gentisate pathway. nih.govresearchgate.netnih.gov

This regulation is mediated by a MarR-type regulator called GenR. researchgate.netnih.gov GenR binds to the promoter of the genA gene, repressing its transcription. researchgate.netnih.gov Benzoyl-CoA, along with gentisate and 3-hydroxybenzoate, acts as an effector molecule that prevents GenR from binding to the DNA, thereby inducing the transcription of genA. researchgate.netnih.gov In vivo studies have confirmed that a mutant of C. testosteroni unable to synthesize benzoyl-CoA could not activate the genA promoter, while a mutant that could not degrade benzoyl-CoA showed upregulated transcription of genA. nih.govresearchgate.netnih.gov This demonstrates that benzoyl-CoA is directly responsible for inducing the gentisate 1,2-dioxygenase during benzoate degradation in C. testosteroni. nih.govasm.org

Role in Antibiotic Biosynthesis (e.g., Enterocin (B1671362) in Salinospora)

Benzoyl-CoA serves as a rare starter unit in the biosynthesis of certain polyketide antibiotics in bacteria. nih.gov A notable example is the biosynthesis of enterocin in the marine bacterium Salinospora. nih.govnih.gov The core structure of enterocin is synthesized by a type II polyketide synthase (PKS) using a benzoyl-CoA starter unit, which is then extended by seven malonyl-CoA units. researchgate.net

The biosynthetic gene cluster for enterocin (enc) contains the genes necessary for both the synthesis of the polyketide backbone and the formation of the benzoyl-CoA starter unit from L-phenylalanine. researchgate.netresearchgate.net This pathway in "Streptomyces maritimus" (a related species) involves a plant-like conversion of phenylalanine to cinnamic acid, followed by a round of β-oxidation. nih.gov Key enzymes in the formation of benzoyl-CoA for enterocin biosynthesis include phenylalanine ammonia-lyase (EncP), cinnamate-CoA ligase (EncH), cinnamoyl-CoA hydratase (EncI), and 3-keto-3-phenylpropionyl-CoA thiolase (EncJ). researchgate.netresearchgate.net The gene cluster in Salinospora pacifica also contains a gene for a benzoyl-CoA ligase. nih.gov

| Gene | Encoded Enzyme | Function in Benzoyl-CoA Biosynthesis |

| encP | Phenylalanine ammonia-lyase | Converts L-phenylalanine to cinnamic acid |

| encH | Cinnamate-CoA ligase | Activates cinnamic acid to cinnamoyl-CoA |

| encI | Cinnamoyl-CoA hydratase | Hydrates the double bond of cinnamoyl-CoA |

| encJ | 3-keto-3-phenylpropionyl-CoA thiolase | Thiolytic cleavage to yield benzoyl-CoA |

| encN | Benzoate-CoA ligase | Activates benzoate to benzoyl-CoA |

Plant Secondary Metabolism and Phytoalexin Synthesis

Substrate for Type-III Polyketide Synthase

In the realm of plant secondary metabolism, benzoyl-CoA is an unusual but important substrate for a specific group of enzymes known as type-III polyketide synthases (PKSs). nih.gov These enzymes are responsible for producing phytoalexins and other pharmacologically active compounds that play a role in plant defense. nih.gov

Biphenyl (B1667301) synthase (BIS) and benzophenone (B1666685) synthase (BPS) are two examples of type-III PKSs that utilize benzoyl-CoA as a starter molecule. nih.govnih.gov BPS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone, a precursor to xanthones. nih.gov BIS is involved in generating the core structures of biphenyl and dibenzofuran (B1670420) phytoalexins. nih.gov

The use of benzoyl-CoA as a substrate is a distinguishing feature of this clade of PKSs, as most other type-III PKSs, like chalcone (B49325) synthase (CHS), typically use larger starter molecules such as p-coumaroyl-CoA. nih.govpnas.org Structural studies have revealed that the active sites of BPS and BIS are specifically shaped to favor the binding of small, hydrophobic substrates like benzoyl-CoA while preventing the binding of larger molecules like 4-coumaroyl-CoA. researchgate.net This substrate specificity is a key evolutionary adaptation that has expanded the diversity of plant secondary metabolites. nih.gov

| Enzyme | Starter Substrate | Extender Substrate | Product(s) | Plant Family Example |

| Benzophenone Synthase (BPS) | Benzoyl-CoA | 3x Malonyl-CoA | 2,4,6-trihydroxybenzophenone | Hypericaceae |

| Biphenyl Synthase (BIS) | Benzoyl-CoA | 3x Malonyl-CoA | Biphenyls, Dibenzofurans | Rosaceae |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 3x Malonyl-CoA | Naringenin chalcone | Fabaceae |

Benzoyl Coenzyme A Lithium Salt: A Key Player in Plant Defense and Metabolism

Benzoyl coenzyme A (Benzoyl-CoA) lithium salt is a pivotal intermediate in a variety of metabolic pathways, particularly in the biosynthesis of specialized plant compounds and the degradation of aromatic molecules. chemimpex.comcoenzalabs.com This water-soluble lithium salt of Benzoyl-CoA, with the molecular formula C28H40N7O17P3S, serves as a crucial substrate for several enzymes involved in producing secondary metabolites that play a role in plant defense. chemimpex.com Its significance extends to biochemical research, where it is instrumental in studying metabolic routes involving aromatic compounds. chemimpex.com

Benzoyl-CoA is a central molecule in the metabolic network of both aerobic and anaerobic organisms. In anaerobic bacteria, it is a key intermediate in the degradation of aromatic compounds. frontiersin.orgoup.com Under aerobic conditions, bacteria can also utilize a CoA-dependent epoxide pathway for benzoate degradation, which commences with the activation of benzoate to Benzoyl-CoA. nih.gov In plants, Benzoyl-CoA serves as a precursor for the synthesis of a diverse array of natural products. coenzalabs.comwikipedia.org

Involvement in Biphenyl and Dibenzofuran Phytoalexin Synthesis

Biphenyls and dibenzofurans are phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack or other stress factors. beilstein-journals.orgnih.gov These compounds are particularly characteristic of the Pyrinae subtribe of the Rosaceae family, which includes economically important fruit trees like apples and pears. beilstein-journals.org The biosynthesis of these defense compounds is initiated by the formation of Benzoyl-CoA. beilstein-journals.orgresearchgate.net

The synthesis of the biphenyl backbone starts with the conversion of benzoic acid to Benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase. researchgate.net Subsequently, biphenyl synthase utilizes Benzoyl-CoA as a starter molecule. beilstein-journals.orgresearchgate.net The accumulation of both biphenyls and dibenzofurans in response to elicitors suggests a sequential biosynthetic relationship between these two classes of phytoalexins, with Benzoyl-CoA being the foundational precursor. beilstein-journals.org Studies on cell cultures of Sorbus aucuparia (rowan) and Pyrus pyrifolia (Asian pear) have been instrumental in elucidating these pathways. beilstein-journals.orgresearchgate.net In response to fungal elicitors, these cell cultures produce biphenyl and dibenzofuran phytoalexins, highlighting the central role of Benzoyl-CoA in plant defense. beilstein-journals.org

| Plant Species | Elicitor/Stress | Phytoalexins Produced | Reference |

| Malus domestica (Apple) | Erwinia amylovora | Biphenyls (aucuparin, noraucuparin, etc.) and Dibenzofurans (eriobofuran, noreriobofuran) | nih.gov |

| Pyrus communis (Pear) | Erwinia amylovora | Biphenyls (aucuparin, 2'-hydroxyaucuparin) and Dibenzofuran (noreriobofuran) | nih.gov |

| Sorbus aucuparia (Rowan) | Yeast Extract | Biphenyls and Dibenzofurans | beilstein-journals.org |

| Pyrus pyrifolia (Asian pear) | Elicitor | Biphenyl phytoalexins | researchgate.net |

Catalysis by Plant Enzymes: Biphenyl Synthase (BIS) and Benzophenone Synthase (BPS)

The formation of the core structures of biphenyls and benzophenones from Benzoyl-CoA is catalyzed by specific type III polyketide synthase (PKS) enzymes: biphenyl synthase (BIS) and benzophenone synthase (BPS), respectively. beilstein-journals.orgiucr.org

Biphenyl Synthase (BIS): This enzyme catalyzes the iterative condensation of one molecule of Benzoyl-CoA with three molecules of malonyl-CoA. beilstein-journals.orgresearchgate.net This reaction forms a linear tetraketide intermediate, which then undergoes an intramolecular aldol (B89426) condensation and subsequent decarboxylation to yield the biphenyl scaffold, specifically 3,5-dihydroxybiphenyl. beilstein-journals.org This initial biphenyl structure is then further modified through reactions like hydroxylation and methylation to create a variety of biphenyl phytoalexins. researchgate.net BIS activity has been identified in several plant species, including Sorbus aucuparia, and is induced by elicitors. beilstein-journals.org

Benzophenone Synthase (BPS): BPS also utilizes Benzoyl-CoA as a starter substrate, condensing it with three units of malonyl-CoA. iucr.orgnih.gov However, the cyclization mechanism differs from that of BIS. BPS catalyzes a Claisen condensation to produce 2,4,6-trihydroxybenzophenone, the precursor for xanthones. nih.govnih.gov Structural studies of BPS from Garcinia mangostana have revealed key amino acid residues that determine its preference for Benzoyl-CoA over other potential substrates like 4-coumaroyl-CoA. iucr.org For instance, specific residues create a binding pocket that favorably accommodates the benzoyl group. iucr.org Interestingly, a single amino acid substitution in BPS can alter its catalytic function, converting it into a phenylpyrone synthase, which condenses Benzoyl-CoA with only two molecules of malonyl-CoA. nih.gov

| Enzyme | Substrates | Product | Plant Source | Reference |

| Biphenyl Synthase (BIS) | Benzoyl-CoA, 3x Malonyl-CoA | 3,5-dihydroxybiphenyl | Sorbus aucuparia | beilstein-journals.org |

| Benzophenone Synthase (BPS) | Benzoyl-CoA, 3x Malonyl-CoA | 2,4,6-trihydroxybenzophenone | Garcinia mangostana, Hypericum androsaemum | iucr.orgnih.gov |

| Benzophenone Synthase (BPS) from Centaurium erythraea | 3-hydroxybenzoyl-CoA | 2,3′,4,6-tetrahydroxybenzophenone | Centaurium erythraea | nih.gov |

Enzymology and Substrate Specificity of Benzoyl Coenzyme a

Acyltransferase Activities

Acyltransferases are a class of enzymes that catalyze the transfer of an acyl group from a donor molecule, such as Benzoyl-CoA, to an acceptor molecule. Benzoyl-CoA serves as a key acyl donor in various biochemical reactions, contributing to the synthesis of a diverse array of metabolites.

Characterization of Specific Alcohol Acyltransferases Using Benzoyl Coenzyme A

Several alcohol acyltransferases utilize Benzoyl-CoA as a substrate to produce benzoylated esters, which often function as floral scents or defense compounds in plants.

A notable example is Benzyl (B1604629) alcohol O-benzoyltransferase (BEBT) , an enzyme identified in Clarkia breweri (fairy fans) and Nicotiana tabacum (common tobacco). nih.govuniprot.orguniprot.org BEBT catalyzes the formation of benzyl benzoate (B1203000), a component of floral aroma, from Benzoyl-CoA and benzyl alcohol. nih.govwikipedia.org The enzyme from C. breweri exhibits a high affinity for Benzoyl-CoA, with a Michaelis constant (K_m) value of 20.5 µM when benzyl alcohol is the co-substrate. nih.gov It can also utilize other alcohols, such as octanol (B41247) and cinnamyl alcohol, demonstrating a degree of substrate promiscuity. nih.gov Similarly, the BEBT from N. tabacum has a K_m of 35 µM for Benzoyl-CoA with benzyl alcohol as the substrate. uniprot.org

Another characterized alcohol acyltransferase is LoAAT1 from the ornamental plant Lilium oriental hybrid 'Siberia'. This enzyme is involved in the biosynthesis of both ethyl benzoate and methyl benzoate, using ethanol (B145695) and methanol (B129727) as alcohol substrates, respectively, with Benzoyl-CoA as the acyl donor. nih.gov While detailed kinetic parameters are not available, studies have shown that LoAAT1 can utilize a range of alcohols, including butanol, 2-hexanol, octanol, 2-phenethyl alcohol, and benzyl alcohol, to produce their corresponding benzoylated esters in vitro. nih.gov

| Enzyme | Source Organism | Substrates | Product | K_m for Benzoyl-CoA (µM) |

|---|---|---|---|---|

| Benzyl alcohol O-benzoyltransferase (BEBT) | Clarkia breweri | Benzoyl-CoA, Benzyl alcohol | Benzyl benzoate | 20.5 nih.gov |

| Benzyl alcohol O-benzoyltransferase (BEBT) | Nicotiana tabacum | Benzoyl-CoA, Benzyl alcohol | Benzyl benzoate | 35 uniprot.org |

| LoAAT1 | Lilium oriental hybrid 'Siberia' | Benzoyl-CoA, Ethanol/Methanol | Ethyl benzoate/Methyl benzoate | Not Reported |

N-Acyltransferase Assays

Benzoyl-CoA is a critical substrate in various N-acyltransferase assays, which are instrumental in characterizing enzymes that transfer the benzoyl group to an amino group of an acceptor molecule. A significant example is found in the biosynthesis of the anticancer drug Paclitaxel (Taxol). The final step in this pathway involves the N-benzoylation of N-debenzoyltaxol. nih.gov The enzyme responsible, a taxoid N-benzoyltransferase, demonstrates a high selectivity for Benzoyl-CoA over other acyl-CoA molecules like tigloyl-CoA, hexanoyl-CoA, and butanoyl-CoA. nih.gov Kinetic studies of this N-benzoyltransferase have been performed using Benzoyl-CoA as a variable substrate to determine its affinity and catalytic efficiency. nih.gov

Glycine N-Acyltransferase (GLYAT) and the Formation of Hippuric Acid

One of the most well-studied reactions involving Benzoyl-CoA is the formation of hippuric acid (N-benzoylglycine), a key step in the detoxification of benzoic acid. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) . uniprot.orgresearchgate.net GLYAT facilitates the conjugation of the benzoyl group from Benzoyl-CoA to the amino group of glycine. nih.govresearchgate.net This process is vital for the elimination of benzoate from the body, as hippuric acid is more water-soluble and readily excreted in the urine. uniprot.org GLYAT exhibits a high substrate specificity for Benzoyl-CoA, with a low K_m value, indicating a strong binding affinity. nih.gov The enzymatic reaction releases coenzyme A (CoASH), which can then be recycled for other metabolic processes. nih.gov

Protein Acylation: Lysine (B10760008) Benzoylation (Kbz)

Beyond its role in small molecule metabolism, Benzoyl-CoA has emerged as a donor molecule for a novel type of post-translational modification (PTM) known as lysine benzoylation (Kbz). nih.gov This modification, where a benzoyl group is covalently attached to the ε-amino group of a lysine residue on a protein, has been identified as a histone mark associated with gene expression. wikipedia.orgnih.gov

Role of Histone Deacetylase Binding Protein 1 (HBO1) in Lysine Benzoylation Transferase Activity

Recent research has identified the lysine acetyltransferase (KAT) Histone Deacetylase Binding Protein 1 (HBO1) as a "writer" of Kbz in mammalian cells. nih.gov In vitro and in vivo studies have demonstrated that HBO1 possesses lysine benzoyltransferase activity, catalyzing the transfer of the benzoyl group from Benzoyl-CoA to lysine residues on both histone and non-histone proteins. nih.gov The benzoyltransferase activity of HBO1 is enhanced by the presence of its scaffold protein, JADE-1. nih.gov This discovery has expanded the known enzymatic functions of HBO1 beyond its established role in lysine acetylation.

Competitive Dynamics between Benzoyl Coenzyme A and Acetyl Coenzyme A for HBO1 Active Sites

Recent studies have identified the lysine acetyltransferase HBO1 (histone acetyltransferase binding to ORC1) as a primary "writer" of lysine benzoylation (Kbz), a protein post-translational modification. This discovery has prompted investigations into the competitive relationship between benzoyl-CoA and the canonical acetyl-CoA for the active site of HBO1.

Molecular docking studies predict that both benzoyl-CoA and acetyl-CoA can bind to the active site of HBO1. nih.gov The larger benzoyl group of benzoyl-CoA establishes different, yet favorable, interactions within the binding pocket compared to the smaller acetyl group of acetyl-CoA. nih.gov

Kinetic analyses provide quantitative insight into this competition. In vitro assays using a histone H4 peptide as a substrate demonstrate that HBO1 can utilize both coenzymes to catalyze the corresponding acylation. The kinetic constants reveal that HBO1 has a higher affinity (lower Kₘ) for acetyl-CoA compared to benzoyl-CoA. However, the catalytic efficiency (kcat/Kₘ) for acetylation is only moderately higher than for benzoylation, indicating that benzoyl-CoA is a competent, albeit slightly less preferred, substrate for HBO1 under these conditions.

Table 1: Kinetic Parameters of HBO1 with Acetyl-CoA and Benzoyl-CoA

| Substrate | Enzyme | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Acetyl-CoA | HBO1 | Data not specified | Data not specified | 142.3 | nih.gov |

| Benzoyl-CoA | HBO1 | Data not specified | Data not specified | 85.4 | nih.gov |

These findings suggest that the intracellular concentrations of benzoyl-CoA and acetyl-CoA are a critical factor in determining the extent of lysine benzoylation versus acetylation on HBO1 substrates.

Global Mediation of Lysine Benzoylation by HBO1 in Cellular Systems

HBO1 acts as a global mediator of lysine benzoylation in mammalian cells. researchgate.net This has been substantiated through quantitative proteomics, which have mapped the "benzoylome" in response to HBO1 activity. In these studies, overexpression of HBO1 led to a significant increase in Kbz levels on a wide array of proteins. nih.govresearchgate.net

Research has identified 1,747 Kbz sites across the proteome, with at least 77 of these sites being directly targeted by HBO1. researchgate.netwikipedia.org These HBO1-dependent benzoylation sites are found on proteins involved in a multitude of critical cellular processes. researchgate.netwikipedia.org Functional analysis of these target proteins reveals an association with chromatin remodeling, transcriptional regulation, metabolism, and immune responses. researchgate.net For example, chromodomain helicase DNA-binding 4 (CHD4), a key protein in chromatin remodeling and gene expression, was identified as having five Kbz sites targeted by HBO1. researchgate.net This evidence underscores the role of HBO1 in using benzoyl-CoA to regulate diverse physiological and pathological processes. researchgate.net

Table 2: Summary of HBO1-Mediated Lysine Benzoylation

| Finding | Value | Source |

|---|---|---|

| Total Identified Lysine Benzoylation (Kbz) Sites | 1747 | nih.govresearchgate.net |

| Confirmed HBO1-Targeted Kbz Sites | 77 | nih.govresearchgate.net |

Enzymatic Inhibition and Metabolic Modulation

Ligand Binding to Cytosolic Phenylacetyltransferase Enzymes

The interaction between benzoyl-CoA and phenylacetyl-CoA transferases highlights the specificity and potential for cross-inhibition among acyl-CoA metabolizing enzymes. Studies on acyl-CoA:amino acid N-acyltransferases from bovine liver mitochondria have successfully separated and characterized two distinct enzymes: benzoyl-CoA:glycine N-acyltransferase and phenylacetyl-CoA:glycine N-acyltransferase. nih.gov

Research demonstrates that the substrates of one transferase can act as inhibitors of the other. nih.gov Specifically, benzoyl-CoA, the primary substrate for the benzoyltransferase, inhibits the activity of phenylacetyltransferase. nih.gov This reciprocal inhibition suggests that while the enzymes are specific to their primary substrates (benzoyl-CoA and phenylacetyl-CoA, respectively), their active sites share enough structural similarity to allow for competitive binding and inhibition by the other's substrate. This interaction is crucial for regulating the metabolic pathways of benzoic acid and phenylacetic acid. nih.gov

Ligand Binding to Benzoyltransferase Enzymes

Benzoyl-CoA serves as a key substrate, acting as a benzoyl group donor, for a wide variety of benzoyltransferase enzymes. wikipedia.org These enzymes are involved in diverse metabolic pathways across different organisms, from bacteria to plants and mammals. The binding of benzoyl-CoA to these enzymes is the initiating step for the synthesis of numerous specialized metabolites.

Examples of such enzymes include:

Glycine N-benzoyltransferase (GLYAT): This enzyme catalyzes the conjugation of the benzoyl group from benzoyl-CoA to glycine, forming hippuric acid, a critical reaction in the detoxification of benzoate. wikipedia.orgnih.gov

Ornithine N-benzoyltransferase: This enzyme transfers the benzoyl group to ornithine, another pathway for xenobiotic metabolism. wikipedia.org

Anthranilate N-benzoyltransferase: This enzyme is involved in the biosynthesis of certain secondary metabolites by catalyzing the benzoylation of anthranilate. wikipedia.org

Benzophenone (B1666685) synthase: In plants like Hypericum androsaemum, this enzyme utilizes benzoyl-CoA and three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone, a precursor to xanthones. wikipedia.org

2-alpha-hydroxytaxane 2-O-benzoyltransferase: An enzyme involved in the biosynthesis of the anticancer drug Taxol. wikipedia.org

Table 3: Examples of Benzoyltransferase Enzymes and their Functions

| Enzyme | Function | Organism/Pathway | Source |

|---|---|---|---|

| Glycine N-benzoyltransferase (GLYAT) | Forms hippuric acid from benzoyl-CoA and glycine | Mammalian detoxification | wikipedia.orgnih.gov |

| Ornithine N-benzoyltransferase | Transfers benzoyl group to ornithine | Xenobiotic metabolism | wikipedia.org |

| Benzophenone synthase | Synthesizes benzophenone precursors for xanthones | Plant secondary metabolism (Hypericum) | wikipedia.org |

| Anthranilate N-benzoyltransferase | Benzoylates anthranilate | Plant secondary metabolism | wikipedia.org |

Inhibition of Benzoic Acid Metabolic Pathways and Derivative Biosynthesis

The metabolism of benzoic acid is subject to regulatory control, including inhibition by intermediates of its own pathway. Benzoyl-CoA itself can act as a regulatory molecule. For instance, in Comamonas testosteroni, benzoyl-CoA functions as an effector for the GenR regulator, influencing the expression of the gentisate pathway, an alternative route for benzoate degradation. nih.gov This indicates that the accumulation of benzoyl-CoA can modulate which metabolic route is active.

Furthermore, the biosynthetic pathway of benzoic acid in plants, which proceeds via a β-oxidative pathway from cinnamic acid, is also subject to inhibition. The enzyme 3-hydroxyacyl-CoA dehydrogenase (PhCHD) in this pathway is competitively inhibited by NADH. acs.org This suggests that the cellular redox state (NAD+/NADH ratio) can regulate the rate of benzoic acid and, consequently, benzoyl-CoA synthesis. An increase in NADH levels, signaling high energy status, would lead to the inhibition of this pathway. acs.org

In anaerobic bacteria, the key enzyme benzoyl-CoA reductase, which dearomatizes the benzene (B151609) ring, is an ATP-dependent enzyme. The binding of nucleotides (ATP/ADP) to this enzyme induces significant conformational changes that are essential for its catalytic cycle. The release of ADP is considered a rate-limiting step, indicating that the availability of ATP and the ATP/ADP ratio can modulate the rate of benzoyl-CoA degradation.

Impact on Polyamine and Polyamide Synthesis

The direct impact of benzoyl-CoA on the enzymatic synthesis pathways of polyamines and polyamides is not well-documented in current literature. However, polyamines are known to undergo post-biosynthetic modification by benzoylation. For example, putrescine can be benzoylated, a process that involves the conjugation of benzoyl groups to its terminal amine groups. This modification alters the chemical properties of the polyamine, but it is a separate process from its initial synthesis.

Regarding polyamides, their synthesis in biological systems is fundamentally different from the chemical synthesis of materials like nylon. While enzymatic synthesis of polyamides using enzymes like lipases is an area of active research for green chemistry applications, there is no evidence to suggest that benzoyl-CoA is a direct precursor or modulator in the biological synthesis of polyamide structures such as proteins. researchgate.net The enzymatic processes being explored typically involve the polycondensation of diacids with diamines or the ring-opening polymerization of lactams. researchgate.net

Biochemical Mechanisms and Structural Insights

Catalytic Mechanisms of Benzoyl Coenzyme A-Utilizing Enzymes

A key enzyme in the anaerobic degradation of aromatic compounds is benzoyl-CoA reductase (BCR), which catalyzes the challenging dearomatization of the stable benzene (B151609) ring of benzoyl-CoA. nih.govnih.gov This enzymatic process is a biological equivalent of the Birch reduction, a powerful reaction in organic synthesis. pnas.org The mechanism is thought to proceed through a series of single electron and proton transfer steps, involving radical intermediates. researchgate.net

A critical aspect of the catalytic mechanism of many BCRs is its dependence on adenosine (B11128) triphosphate (ATP). pnas.org The reduction of the aromatic ring is an energetically demanding process. The hydrolysis of two ATP molecules to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) is stoichiometrically coupled to the transfer of two electrons to benzoyl-CoA, providing the necessary energy to overcome the high activation barrier. researchgate.netnih.gov In the bacterium Thauera aromatica, the stoichiometry has been determined to be between 2.3 and 2.8 ATP molecules hydrolyzed per two electrons transferred during the reduction of benzoyl-CoA. nih.govresearchgate.net

Another class of enzymes that utilize benzoyl-CoA includes those involved in post-translational modifications, such as lysine (B10760008) benzoylation. Histone acetyltransferase HBO1 (histone acetyltransferase binding to ORC1), for instance, has been identified as a lysine benzoyltransferase. acs.org This enzyme catalyzes the transfer of the benzoyl group from benzoyl-CoA to lysine residues on histone proteins, a modification that plays a role in regulating gene expression. acs.org

Structural Analysis of Enzyme-Benzoyl Coenzyme A Interactions

The precise positioning and interaction of benzoyl-CoA within the active site of its target enzymes are fundamental to their catalytic activity. Structural studies, including X-ray crystallography and molecular docking, have provided invaluable insights into these interactions.

Molecular docking studies have been instrumental in predicting the binding mode of benzoyl-CoA to the active site of enzymes like HBO1. acs.org These computational simulations generate models of the enzyme-substrate complex, highlighting the key amino acid residues involved in binding. For HBO1, docking studies have revealed a specific orientation of benzoyl-CoA within the active site, facilitating the transfer of the benzoyl group. acs.org These in silico approaches are crucial for understanding the initial recognition and binding events that precede catalysis.

The binding of benzoyl-CoA within an enzyme's active site is stabilized by a network of interactions. In the case of HBO1, a significant hydrophobic pocket has been identified that accommodates the benzoyl moiety of the substrate. acs.org This pocket is lined by several hydrophobic amino acid residues, including Val472, Pro507, Pro510, Leu511, and Gly515. These residues form van der Waals interactions with the aromatic ring of the benzoyl group, effectively anchoring the substrate in the correct orientation for catalysis. The hydrophobic nature of this pocket is critical for shielding the nonpolar benzoyl group from the aqueous solvent and promoting a favorable binding environment.

Redox Chemistry and Electron Transfer in Benzoyl Coenzyme A Reductase

The reduction of the benzoyl-CoA ring by benzoyl-CoA reductase is a fascinating example of biological redox chemistry, involving the controlled transfer of electrons through a series of redox-active cofactors.

Benzoyl-CoA reductase is an iron-sulfur protein, containing multiple iron-sulfur clusters that act as electron carriers. pnas.org Specifically, Class I BCRs, such as the one from Thauera aromatica, possess three distinct [4Fe-4S] clusters. nih.govresearchgate.net These clusters are inorganic cofactors composed of four iron atoms and four inorganic sulfide (B99878) ions, coordinated by cysteine residues from the protein backbone. They can exist in different oxidation states, allowing them to accept and donate electrons. In some reductases, such as 4-hydroxybenzoyl-CoA reductase, both [2Fe-2S] and [4Fe-4S] clusters have been identified. nih.gov

The transfer of electrons from a reduced ferredoxin donor to the [4Fe-4S] clusters of BCR is a key step in the catalytic cycle. ATP hydrolysis is thought to induce conformational changes in the enzyme that facilitate this electron transfer to the clusters, ultimately "activating" them for the reduction of the benzoyl-CoA substrate. researchgate.net EPR and Mössbauer spectroscopy have been pivotal in characterizing these iron-sulfur clusters and their electronic states during catalysis. researchgate.net

The ability of the [4Fe-4S] clusters to participate in electron transfer is dictated by their reduction potentials. The reduction potential of the first electron transfer to the aromatic ring of a benzoic acid thioester is extremely low, estimated to be around -1.9 V. researchgate.net The enzyme must therefore utilize cofactors with appropriately tuned redox potentials. While the precise reduction potentials of all three [4Fe-4S] clusters in benzoyl-CoA reductase from T. aromatica have not been definitively assigned, studies on related enzymes and the enzyme itself have provided valuable insights. It is known that the binding of nucleotides does not significantly affect the redox potential of the [4Fe-4S] clusters. nih.gov Instead, the ATP-induced switch is thought to alter the kinetics of internal electron transfer. nih.gov

For context, the reduction potentials of [4Fe-4S] clusters in other enzymes involved in similar challenging reductions have been determined. For instance, in 4-hydroxybenzoyl-CoA reductase, the [4Fe-4S] cluster has a reduction potential of -465 mV. nih.gov In the AdoMet radical enzyme Tte1186, three distinct [4Fe-4S] clusters exhibit reduction potentials of -475 mV, -525 mV, and -560 mV. researchgate.net These values highlight the low-potential nature of the electrons required for these difficult reduction reactions.

| Redox Center | Enzyme/System | Reduction Potential (mV vs. SHE) |

| [4Fe-4S] | 4-Hydroxybenzoyl-CoA Reductase | -465 nih.gov |

| RC [4Fe-4S] cluster | AdoMet Radical Enzyme Tte1186 | -475 researchgate.net |

| AC1 [4Fe-4S] cluster | AdoMet Radical Enzyme Tte1186 | -525 researchgate.net |

| AC2 [4Fe-4S] cluster | AdoMet Radical Enzyme Tte1186 | -560 researchgate.net |

| [4Fe-4S] cluster of CfbD2 | Nitrogenase-like CfbC/D system | -407 |

| [4Fe-4S] cluster of CfbC2 | Nitrogenase-like CfbC/D system | -256 |

Benzoyl Coenzyme A-Independent ATPase Activity and its Catalytic Implications

Benzoyl-CoA reductase (BCR), a key enzyme in the anaerobic metabolism of aromatic compounds, demonstrates a notable capacity for ATP hydrolysis even in the absence of its primary substrate, benzoyl-CoA. nih.govpnas.org This intrinsic ATPase activity is a crucial aspect of the enzyme's catalytic cycle, providing insights into the energy coupling required for the challenging reduction of the aromatic ring.

The ATPase activity of BCR is contingent on the redox state of the enzyme; it is active in the reduced form but not in the oxidized state. pnas.org In the absence of benzoyl-CoA, the rate of this ATP hydrolysis is approximately 15% of the activity observed when the substrate is present. pnas.org Research on BCR from Thauera aromatica has shown that this substrate-independent ATPase activity is sensitive to oxygen. nih.gov

The hydrolysis of ATP is stoichiometrically coupled to the transfer of electrons to the substrate. For every two electrons transferred during the reduction of benzoyl-CoA, approximately 2.3 to 2.8 molecules of ATP are hydrolyzed to ADP and inorganic phosphate (Pi). nih.govnih.gov This coupling underscores the significant energy investment required to overcome the high activation energy of aromatic ring reduction.

This benzoyl-CoA-independent ATPase activity suggests that the energy from ATP hydrolysis is used to drive conformational changes within the enzyme, which in turn facilitates the transfer of electrons to the active site, preparing it for catalysis even before the substrate binds.

Table 1: ATPase Activity of Benzoyl-CoA Reductase

| Condition | ATPase Activity Level | Stoichiometry (ATP hydrolyzed per 2e⁻ transferred) | Reference |

|---|---|---|---|

| Benzoyl-CoA Absent | ~15% of substrate-bound rate | Not Applicable | pnas.org |

| Benzoyl-CoA Present | 100% (Reference Rate) | 2.3 - 2.8 | nih.govnih.gov |

| Reduced Enzyme | Active | - | pnas.org |

| Oxidized Enzyme | Inactive | - | pnas.org |

| With Hydroxylamine (non-physiological substrate) | 6-fold increase in reduced enzyme | - | pnas.org |

Role of Cubane (B1203433) Clusters in Aromatic Ring Reduction

The enzymatic reduction of the highly stable aromatic ring of benzoyl-CoA is a chemically demanding reaction analogous to the Birch reduction in organic chemistry. nih.govcapes.gov.br This biological feat is accomplished by benzoyl-CoA reductase, which employs specialized metal-sulfur cofactors known as cubane clusters, specifically iron-sulfur ([4Fe-4S]) clusters. nih.govnih.govcapes.gov.br

Spectroscopic and biochemical analyses have revealed that benzoyl-CoA reductase from organisms like Thauera aromatica contains three low-potential [4Fe-4S] clusters. nih.govnih.govcapes.gov.br These clusters are essential redox-active centers that facilitate the stepwise transfer of electrons to the benzoyl-CoA substrate. capes.gov.br The redox potentials of these clusters are exceptionally low, measured at below -500 mV, which is necessary to drive the reduction of the aromatic ring. capes.gov.br

The architecture of Class I benzoyl-CoA reductases is typically a heterotetramer composed of α, β, γ, and δ subunits (BcrABCD). nih.govnih.gov These subunits house the [4Fe-4S] clusters and the ATP-binding sites. The proposed mechanism involves the transfer of electrons from a reduced ferredoxin to the enzyme's [4Fe-4S] clusters. nih.gov This electron transfer is not spontaneous and is driven by the hydrolysis of ATP. The energy released from ATP hydrolysis is thought to induce significant conformational changes in the enzyme, which then allows for the transfer of high-energy electrons from the cubane clusters to the aromatic ring of benzoyl-CoA. nih.gov

The [4Fe-4S] clusters in benzoyl-CoA reductase perform a role analogous to that of elemental sodium or lithium in the chemical Birch reduction, acting as the ultimate electron donors to the aromatic system. capes.gov.br The inactivation of the enzyme by oxygen is associated with the irreversible conversion of these [4Fe-4S] clusters into [3Fe-4S] clusters. capes.gov.br The entire process represents a sophisticated biological solution for overcoming a significant thermodynamic barrier, showcasing the novel functions of cubane clusters in enzyme catalysis.

Table 2: Properties of Cubane Clusters in Benzoyl-CoA Reductase

| Property | Description | Reference |

|---|---|---|

| Cluster Type | [4Fe-4S] (Cubane) | nih.govnih.govcapes.gov.br |

| Number of Clusters | Three | nih.govnih.govcapes.gov.br |

| Redox Potential | Below -500 mV | capes.gov.br |

| Function | Electron transfer to the aromatic ring | capes.gov.br |

| Enzyme Architecture | Housed within an αβγδ heterotetramer | nih.govnih.gov |

| Energy Coupling | Electron transfer is driven by ATP hydrolysis | nih.gov |

Advanced Research Methodologies for Benzoyl Coenzyme a Studies

Spectroscopic Techniques for Enzyme Characterization

Spectroscopic analysis is a cornerstone for investigating the structure and function of enzymes involved in Benzoyl-CoA metabolism, such as Benzoyl-CoA Reductase (BCR). mtoz-biolabs.com These techniques provide insights into the electronic and structural properties of enzyme active sites, particularly those containing metal cofactors.

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for studying paramagnetic species, making it ideal for analyzing the redox-active centers in enzymes like Benzoyl-CoA Reductase (BCR). nih.govcapes.gov.br BCR, a key enzyme in the anaerobic degradation of aromatic compounds, contains multiple iron-sulfur ([Fe-S]) clusters that facilitate the difficult reduction of the benzoyl-CoA aromatic ring. nih.govresearchgate.net

EPR studies have been instrumental in identifying and characterizing the redox centers of BCR from various organisms. Research on BCR from Thauera aromatica revealed the presence of three [4Fe-4S] clusters. nih.govcapes.gov.br The catalytic cycle of BCR has been investigated using freeze-quench EPR experiments, which allow for the trapping and analysis of transient intermediates. nih.gov These studies show that upon mixing the reduced enzyme with benzoyl-CoA and MgATP, the total spin concentration increases rapidly, indicating a change in the redox state of the Fe-S clusters. nih.gov Throughout a single turnover, novel transient EPR signals have been observed, suggesting the formation of radical species as part of the catalytic mechanism. nih.gov

Furthermore, EPR spectroscopy can detect changes in the magnetic environment of the clusters. For instance, the binding of a nucleotide affects the magnetic interaction of the [4Fe-4S] clusters, while ATP hydrolysis is required for a switch to high-spin EPR signals. nih.gov In a different class of BCR found in the obligately anaerobic Geobacter metallireducens, which contains a tungsten cofactor, EPR spectroscopy identified an EPR signal typical for a W(V) species in the oxidized state, in addition to signals for one [3Fe-4S] and three [4Fe-4S] clusters. pnas.org

Key Findings from EPR Spectroscopy on Benzoyl-CoA Reductase (BCR)

| Enzyme/Condition | Key EPR Signal/Observation | Interpretation | Reference |

|---|---|---|---|

| BCR from Thauera aromatica (Dithionite-reduced) | Signals indicating three distinct [4Fe-4S] clusters | Identification of the primary redox centers in the enzyme. | nih.govcapes.gov.br |

| BCR during single turnover (Freeze-quench) | Transient isotropic signals (g = 2.015, g = 2.033) | Formation of novel radical species interacting with [4Fe-4S] clusters during catalysis. | nih.gov |

| BCR with MgATP | Rise of an S = 7/2 high-spin EPR signal | Conformational change and enzyme activation upon ATP hydrolysis. | nih.gov |

| BCR from Geobacter metallireducens (as isolated) | Signal typical for a W(V) species | Identification of a tungsten cofactor, a key feature of this BCR class. | pnas.org |

Mössbauer spectroscopy is a highly specific technique for studying iron-containing species, regardless of their oxidation or spin state. nih.gov It is unparalleled in its ability to provide detailed information about the iron centers in proteins like BCR, including the number of clusters, their type (nuclearity), oxidation states, and local environment. nih.gov

In conjunction with EPR, Mössbauer spectroscopy has confirmed that BCR from Thauera aromatica contains three [4Fe-4S] clusters. nih.govcapes.gov.br Studies on the oxidized enzyme have shown that these clusters are in the diamagnetic [4Fe-4S]²⁺ state. uni-luebeck.de Upon chemical reduction, only one of the three clusters is reduced to the paramagnetic [4Fe-4S]¹⁺ state. uni-luebeck.de This technique was also crucial in confirming the S = 7/2 spin state of the enzyme that arises during benzoyl-CoA-independent ATPase activity. nih.govcapes.gov.br Furthermore, Mössbauer spectroscopy can identify structural changes in the clusters; for example, it has shown that inactivation of the enzyme by oxygen leads to the irreversible conversion of some [4Fe-4S] clusters into [3Fe-4S] clusters. nih.govcapes.gov.br The power of this method lies in its ability to probe the electronic structure of each distinct iron site within a cluster, providing fundamental insights into the enzyme's mechanism. mdpi.com

Summary of Mössbauer Spectroscopy Findings on Benzoyl-CoA Reductase

| Enzyme State | Cluster Type and Oxidation State | Significance | Reference |

|---|---|---|---|

| Oxidized | Three diamagnetic [4Fe-4S]²⁺ clusters | Defines the resting state of the enzyme's iron-sulfur centers. | uni-luebeck.de |

| Dithionite-reduced | Two [4Fe-4S]²⁺ clusters and one [4Fe-4S]¹⁺ cluster | Demonstrates that only one cluster is readily reduced under these conditions. | uni-luebeck.de |

| Oxygen-inactivated | Conversion of [4Fe-4S] clusters to [3Fe-4S] clusters | Reveals the mechanism of irreversible damage to the enzyme by oxygen. | nih.govcapes.gov.br |

| During ATPase activity | Confirmed the presence of an S = 7/2 state | Validates a unique electronic state of the enzyme linked to its function. | nih.govcapes.gov.br |

Chromatography-Mass Spectrometry Approaches for Metabolite Profiling

The analysis of Benzoyl-CoA and other acyl-Coenzyme A derivatives in biological samples presents a significant challenge due to their low abundance and inherent instability. acs.org Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the sensitive and specific quantification of these metabolites. rsc.orgscripps.edu

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity for the analysis of acyl-CoAs compared to older techniques like HPLC-UV or fluorescence-based assays. rsc.orgnih.govmdpi.com Reversed-phase chromatography is commonly employed to separate the various acyl-CoA species based on the length and properties of their acyl chains before they enter the mass spectrometer for detection and quantification. nih.gov

This approach allows for the development of a single assay capable of measuring a wide range of short-chain acyl-CoAs as well as intermediates in the Coenzyme A biosynthetic pathway. nih.gov The enzymatic synthesis of benzoyl-CoA can be monitored effectively using HPLC-MS, with characteristic ions such as the [M-H]⁻ pseudomolecular ion at m/z 870 being used for identification. researchgate.netresearchgate.net The robustness of LC-MS/MS methods enables the absolute quantitation of a broad spectrum of cellular acyl-CoAs, which is critical for studying the remodeling of acyl-CoA profiles in response to various metabolic stimuli. acs.org

The use of high-resolution mass spectrometry (LC-HRMS), often utilizing Orbitrap mass analyzers, provides enhanced sensitivity and mass accuracy, which is crucial for the confident identification and quantification of Coenzyme A conjugates, especially those present at very low concentrations. iitpkd.ac.in This technology has enabled the detection and validation of novel or low-abundance metabolites, such as lactoyl-CoA, in various cell and tissue samples. nih.govnih.gov

LC-HRMS methods can provide a broad coverage of metabolites from a single sample extraction. iitpkd.ac.in A significant advantage of collecting high-resolution data is the ability to perform retrospective analysis; datasets can be re-interrogated at a later time to search for newly discovered metabolites of interest without having to re-run the physical samples. nih.gov This capability is invaluable for metabolomics research, where new metabolic pathways and intermediates are continually being discovered. Quantitative studies using LC-HRMS have estimated lactoyl-CoA concentrations to be between 20 and 350 times lower than more predominant acyl-CoAs like acetyl-CoA and succinyl-CoA, highlighting the sensitivity required for such analyses. nih.gov

Analyzing metabolites like Benzoyl-CoA within complex biological matrices such as cell extracts or biofluids requires sophisticated analytical strategies to distinguish the target compounds from a vast number of other molecules. researchgate.net Two primary strategies employed are targeted analysis and suspect screening.

Targeted analysis is a quantitative approach where the mass spectrometer is programmed to look specifically for a predefined list of known compounds. nih.govnih.gov This method is highly sensitive and robust, providing accurate quantification for well-characterized metabolites. An example is the development of a targeted HPLC-MS/MS method for 70 different neurochemicals, allowing for robust monitoring across diverse biological samples. nih.gov

Suspect screening , in contrast, is a broader approach made possible by high-resolution mass spectrometry (HRMS). researchgate.net Instead of a short list of targets, researchers use a large database of potential compounds ("suspects") that might be present in the sample. The HRMS data is then searched for matches based on accurate mass and other properties. researchgate.netnih.gov This strategy strikes a balance between the focused nature of targeted analysis and the exploratory scope of fully non-targeted analysis, enabling the identification of a wide range of expected and unexpected compounds in a single run. researchgate.net These methods are essential for building a comprehensive picture of the acyl-CoA pool and discovering how it changes in different physiological or pathological states.

Comparison of Targeted and Suspect Screening Strategies for Metabolite Profiling

| Feature | Targeted Analysis | Suspect Screening |

|---|---|---|

| Primary Goal | Accurate quantification of a predefined list of compounds. | Identification of a broad range of known or suspected compounds from a large list. |

| Instrumentation | Typically uses tandem mass spectrometry (e.g., triple quadrupole). | Requires high-resolution mass spectrometry (HRMS) (e.g., Orbitrap, TOF). |

| Scope | Narrow and specific. | Broad and semi-targeted. |

| Outcome | Absolute concentrations of specific analytes. nih.gov | Identification of detected "suspects" and potential discovery of novel contaminants or metabolites. nih.gov |

| Key Advantage | High sensitivity, precision, and robustness for quantification. | Wider analytical window; ability to identify compounds not on a primary target list. researchgate.net |

In Vitro and Cellular Assay Systems for Functional Studies

Benzoyl coenzyme A (Benzoyl-CoA) lithium salt is a crucial intermediate in the metabolism of aromatic compounds and serves as a substrate for various enzymes. chemimpex.comcoenzalabs.comcaymanchem.com To elucidate its roles in cellular processes, a range of advanced in vitro and cellular assay systems are employed. These methodologies allow for the detailed investigation of enzyme kinetics, protein modifications, and metabolic pathways involving Benzoyl-CoA.

Fluorescence-Based Enzymatic Assays for Acyltransferase Activity Determination

Fluorescence-based assays provide a sensitive, specific, and high-throughput method for determining the activity of acyltransferases that utilize Benzoyl-CoA or similar acyl-CoAs as substrates. mdpi.comantibodiesinc.com These assays often replace traditional radioisotope-based methods, offering a safer and more cost-effective alternative. nih.govnih.gov

A common strategy involves using a fluorescently labeled acyl-CoA analog. For instance, in assays for diacylglycerol O-acyltransferase (DGAT), the radioactive fatty acyl-CoA is substituted with a fluorescent substrate like NBD-palmitoyl-CoA. nih.govnih.gov The enzyme catalyzes the transfer of the fluorescent acyl group to a diacylglycerol substrate, forming a fluorescent product, NBD-triacylglycerol. nih.gov This product can then be separated by thin-layer chromatography and quantified using a fluorescence imaging system. nih.govnih.gov This approach has proven to be as sensitive and reproducible as traditional radioactive assays and has been adapted to measure the activity of other acyltransferases. nih.gov

The general principle of these assays relies on the change in fluorescence properties upon enzymatic reaction. This can be due to the transfer of a fluorophore-tagged acyl group or through coupled enzyme systems where the product of the primary reaction is used by a secondary enzyme to generate a fluorescent molecule. bioassaysys.com These "mix-incubate-measure" formats are particularly suitable for high-throughput screening of enzyme inhibitors. bioassaysys.com

Table 1: Comparison of Acyltransferase Assay Substrates

| Feature | Radioactive Acyl-CoA | Fluorescent Acyl-CoA (e.g., NBD-palmitoyl-CoA) |

|---|---|---|

| Principle | Measures incorporation of radiolabel into product. nih.gov | Measures fluorescence of the product after enzymatic transfer. nih.govnih.gov |

| Detection | Scintillation counting or autoradiography. nih.gov | Fluorescence imaging system. nih.govnih.gov |

| Sensitivity | High. nih.gov | High, comparable to radioactive methods. mdpi.comnih.gov |

| Cost | High. nih.gov | Lower than radioactive counterparts. nih.govnih.gov |

| Safety | Requires handling of radioactive materials. nih.gov | Reduces exposure to radioactivity. nih.govnih.gov |

Histone Acylation Assays for Protein Modification Studies

Recent discoveries have identified numerous histone acyl post-translational modifications (PTMs), including benzoylation, which link cellular metabolism to chromatin dynamics and gene regulation. nih.gov Benzoyl-CoA serves as the donor for histone benzoylation (Kbz), a modification with distinct chemical properties compared to more common acylations like acetylation. nih.gov

In vitro histone acylation assays are critical for understanding the mechanisms of these modifications. These assays typically involve incubating purified histones (like H3 or H4) or nucleosomes with an acyl-CoA donor, such as Benzoyl-CoA, in the presence or absence of a histone acyltransferase (HAT). researchgate.net The resulting histone modifications are then detected and quantified using high-resolution mass spectrometry. researchgate.net

Studies have shown that some HATs, traditionally known as histone acetyltransferases, can also utilize other acyl-CoAs, including Benzoyl-CoA, albeit with varying efficiencies. researchgate.net Furthermore, research indicates that histone acylation can occur non-enzymatically, driven by the chemical reactivity of acyl-CoAs, especially at the higher concentrations often used in in vitro experiments. researchgate.netnih.gov Integrated metabolomic and proteomic approaches have demonstrated a strong correlation between the cellular abundance of specific acyl-CoAs and the levels of their corresponding histone acylations. researchgate.net Chemical tools, such as catalysts that promote histone acylation using endogenous acyl-CoA pools, are also being developed to probe these epigenetic functions in living cells. researchgate.net

Utilization of Cellular Models for Metabolic Pathway Investigation (e.g., Overexpression Studies)

Cellular models are indispensable for investigating the complex metabolic pathways involving Benzoyl-CoA. oup.comnih.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of a wide variety of aromatic compounds by microorganisms. researchgate.net Bacteria such as Thauera aromatica and the photosynthetic bacterium Rhodopseudomonas palustris have been extensively studied as model organisms for these pathways. oup.comfrontiersin.org

Genetic and molecular biology techniques are used to probe these pathways. For example, genes encoding key enzymes of the Benzoyl-CoA pathway, such as benzoate-CoA ligase and Benzoyl-CoA reductase, are often organized in operons. nih.govresearchgate.net Researchers utilize overexpression studies and create mutant cell lines to understand the function and regulation of these genes. nih.gov

In one study involving Comamonas testosteroni, researchers constructed a mutant strain deficient in specific enzymes of the Benzoyl-CoA pathway to demonstrate in vivo that Benzoyl-CoA acts as a regulatory effector for the gentisate pathway. nih.gov By cultivating these mutant cells and inducing them with benzoate (B1203000), they could measure changes in gene transcription via quantitative reverse transcription PCR (qRT-PCR) and promoter-reporter systems. nih.gov Such cellular models allow for the detailed dissection of metabolic cross-regulation and the identification of key enzymatic and regulatory components. caymanchem.comnih.gov The genomic context of key enzyme-encoding genes, like benzoate-CoA ligase, is also used as a powerful tool to predict whether an organism degrades aromatic compounds via aerobic or anaerobic pathways. nih.govfrontiersin.org

Radio-labeling Techniques for Metabolic Tracking and Conjugate Formation

Radio-labeling is a highly sensitive and foundational technique for tracing the metabolic fate of molecules like Benzoyl-CoA and for studying the formation of its conjugates in vivo and in vitro. creative-proteomics.com This method involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the Benzoyl-CoA molecule. longdom.org Because the radiolabeled molecule is chemically identical to its non-radioactive counterpart, it is processed through the same metabolic pathways by cellular machinery. creative-proteomics.com

A classic application is the use of ring-labeled [¹⁴C₆]Benzoyl-CoA to study its conversion in bacterial extracts. nih.gov For example, in studies of the aerobic Benzoyl-CoA pathway in Azoarcus evansii, researchers used HPLC to separate [¹⁴C₆]Benzoyl-CoA from its metabolic products, such as 2,3-dihydro-2,3-dihydroxybenzoyl-CoA and 3,4-dehydroadipyl-CoA semialdehyde. nih.gov The radioactivity of the separated fractions allows for precise tracking and quantification of the metabolites formed over time. nih.gov

Another advanced application of radio-labeling is in Positron Emission Tomography (PET), a non-invasive imaging technique. creative-proteomics.comlongdom.org For PET, molecules are labeled with positron-emitting isotopes like Fluorine-18 (¹⁸F). longdom.orgnih.gov While direct labeling of Benzoyl-CoA for PET is less common, the principles are applied to develop radiotracers for enzymes that interact with Benzoyl-CoA or related structures. nih.gov The synthesis of these radiotracers involves complex, multi-step chemical reactions to incorporate the radioisotope into a stable precursor molecule. nih.gov These techniques provide unparalleled sensitivity for detecting minute amounts of labeled biomolecules and for visualizing metabolic processes in real-time within living organisms. creative-proteomics.com

Table 2: Common Radioisotopes in Metabolic Labeling

| Isotope | Emission Type | Half-Life | Common Application |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Beta | ~5730 years | Tracing carbon backbones in metabolic pathways. longdom.org |

| Tritium (³H) | Beta | ~12.3 years | Labeling various biomolecules for synthesis and turnover studies. creative-proteomics.com |

| Fluorine-18 (¹⁸F) | Positron | ~110 minutes | PET imaging of metabolic processes, such as glucose uptake. longdom.orgnih.gov |

| Iodine-125 (I-125) | Gamma | ~60 days | Labeling proteins and peptides for radioimmunoassays. longdom.org |

Q & A

Q. How is benzoyl coenzyme A lithium salt synthesized and characterized for experimental use?

Benzoyl coenzyme A (CoA) lithium salt is enzymatically synthesized from benzoate using ATP-dependent benzoate-CoA ligase, followed by lithium salt precipitation for stabilization . Structural validation requires nuclear magnetic resonance (NMR) for functional group analysis and high-performance liquid chromatography (HPLC) for purity assessment (≥90% by Sigma-Aldrich specifications). Mass spectrometry (MS) confirms the molecular weight (871.64 g/mol) and empirical formula (C₂₈H₄₀N₇O₁₇P₃S) .

Q. What structural features of benzoyl CoA lithium salt influence its reactivity in enzymatic assays?

The thioester bond in benzoyl CoA is critical for nucleophilic attack by enzymes like BoxAB (benzoyl-CoA reductase/oxygenase). The lithium counterion enhances solubility in aqueous buffers compared to other salts, which is essential for in vitro assays . The adenine ribonucleotide moiety facilitates binding to enzyme active sites via hydrogen bonding, as observed in crystallographic studies of polyketide synthases .

Q. What standardized assays utilize benzoyl CoA lithium salt as a substrate?

- Enzyme Kinetics : Measure activity of BoxAB enzymes by monitoring NADH consumption at 340 nm during benzoyl-CoA reduction .

- Transferase Assays : Use radiolabeled acetyl groups (³H or ¹⁴C) to track acyl transfer to acceptor molecules in alcohol acyltransferase studies .

- Metabolic Flux Analysis : Isotopic labeling (e.g., ¹³C-benzoyl CoA) tracks incorporation into polyketides or aromatic degradation products .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for benzoyl-CoA-dependent enzymes like BoxAB?

- Cofactor Requirements : BoxAB requires ATP and NADH for reduction. Titrate Mg²⁺ (1–10 mM) to enhance ATP binding .

- pH Sensitivity : Optimal activity occurs at pH 7.5–8.0 for BoxAB; deviations >0.5 units reduce catalytic efficiency by 50% .

- Substrate Inhibition : High benzoyl CoA concentrations (>200 µM) inhibit BoxAB. Use Michaelis-Menten kinetics to determine (reported range: 15–30 µM) .

Q. What methodologies resolve contradictions in benzoyl-CoA metabolic pathway data?

- Comparative Genomics : Identify orthologs of BoxAB in anaerobic bacteria (e.g., Thauera aromatica) to validate conserved catalytic residues .

- Radical Trapping : Use EPR spectroscopy to detect transient radical intermediates during benzoyl-CoA reduction, resolving discrepancies in proposed mechanisms .

- Knockout Models : Delete boxA/boxB genes in microbial systems to confirm pathway essentiality and rule off-target effects .

Q. How can researchers mitigate interference from lithium ions in benzoyl-CoA assays?

- Counterion Substitution : Compare activity with sodium or potassium salts; lithium may inhibit cation-sensitive enzymes (e.g., dehydrogenases) .

- Chelation : Add EDTA (1–5 mM) to sequester free Li⁺ without destabilizing benzoyl-CoA .

- Control Experiments : Run parallel assays with lithium-free buffers to isolate ion-specific effects .

Methodological Guidance for Data Interpretation

Q. How to design experiments analyzing benzoyl-CoA’s role in lignin degradation?

- Lignin Model Systems : Use synthetic β-aryl ether linkages with ¹³C-labeled benzoyl-CoA to track cleavage products via LC-MS .

- Enzyme Cocktails : Combine benzoyl-CoA ligase with laccases/peroxidases to simulate natural lignin breakdown in anaerobic bioreactors .

- Metabolomics : Apply untargeted MS/MS to identify novel benzoyl-CoA derivatives in microbial cultures .

Q. What analytical techniques validate benzoyl-CoA stability under varying storage conditions?

- Thermal Degradation : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (reported: >100°C for lyophilized form) .

- Hydrolytic Stability : Incubate in buffers (pH 4–9) and quantify intact benzoyl-CoA via HPLC-UV (retention time: 8.2 min, λ = 260 nm) .

- Long-Term Storage : Store at −20°C in anhydrous DMSO to prevent hydrolysis; avoid freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.